molecular formula C16H16BrNO2 B2722174 N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide CAS No. 28508-26-1

N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2722174
CAS No.: 28508-26-1
M. Wt: 334.213
InChI Key: BAJMXOPTGGNEEP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide is an organic compound with the molecular formula C16H16BrNO2 It is characterized by the presence of a bromine atom on the phenyl ring and a methoxy group on another phenyl ring, connected through a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide typically involves the reaction of 4-bromoaniline with 4-methoxybenzaldehyde under specific conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired propanamide. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamine.

    Substitution: Formation of derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-1-(4-methoxyphenyl)methanimine
  • 4-bromo-N-(4-methoxybenzyl)benzamide

Uniqueness

N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide is unique due to its specific structural features, such as the propanamide linkage and the presence of both bromine and methoxy groups. These features confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-20-15-9-2-12(3-10-15)4-11-16(19)18-14-7-5-13(17)6-8-14/h2-3,5-10H,4,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJMXOPTGGNEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28508-26-1
Record name N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide
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